![molecular formula C12H13N5O2 B2781773 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380141-27-3](/img/structure/B2781773.png)
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPP and is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds similar to "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile" serve as precursors in the synthesis of a wide range of heterocyclic compounds. These include pyrazoles, pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in pharmaceuticals. For instance, the synthesis of pyrazolothienopyrimidines involves nucleophilic substitution followed by sequential heterocyclization, highlighting the compound's role in creating new fused heterocyclic systems with potential for further exploration in medicinal chemistry (Paronikyan et al., 2020).
Antimicrobial and Anticancer Activities
Compounds derived from "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile" have been investigated for their antimicrobial and anticancer properties. The synthesis of new pyridines and fused pyridine derivatives from related compounds has been reported, where these derivatives exhibited significant antibacterial and antitumor activities, underscoring the potential of such compounds in developing new therapeutic agents (Elewa et al., 2021).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from precursors similar to the specified compound, have shown high antibacterial activity. These findings suggest the utility of these compounds in the development of new antibacterial agents, offering a pathway to address the growing concern of antibiotic resistance (Azab et al., 2013).
Antioxidant Activity
Further research into fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which are structurally related to "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile," has demonstrated notable antioxidant activities. These studies contribute to the understanding of the compound's potential in mitigating oxidative stress-related diseases, highlighting its relevance in medicinal chemistry and drug design (Salem et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that oxazolidinone derivatives have been identified as a new class of potent inhibitors for the coagulation enzyme factor xa (fxa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting .
Mode of Action
If we consider the general mode of action of oxazolidinone derivatives on fxa, these compounds likely bind to the active site of the enzyme, inhibiting its ability to catalyze the conversion of prothrombin to thrombin .
Biochemical Pathways
Given that oxazolidinone derivatives are known to inhibit fxa, it can be inferred that this compound may impact the coagulation cascade . By inhibiting FXa, the compound could potentially prevent the conversion of prothrombin to thrombin, thereby reducing fibrin formation and ultimately, blood clotting .
Result of Action
If we consider the general effects of fxa inhibition, this compound could potentially reduce thrombin production, leading to decreased fibrin formation and blood clotting .
properties
IUPAC Name |
3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-7-10-11(15-3-2-14-10)16-4-1-9(8-16)17-5-6-19-12(17)18/h2-3,9H,1,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLBZIQVNGJDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.